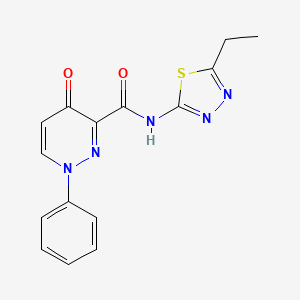

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15295947

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2S |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C15H13N5O2S/c1-2-12-17-18-15(23-12)16-14(22)13-11(21)8-9-20(19-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18,22) |

| Standard InChI Key | UZZXBQBRXIPTSH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |

Introduction

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a thiadiazole ring and a dihydropyridazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The molecular formula and weight of this compound are not explicitly detailed in the provided sources, but it is known to have a molecular weight of approximately 286.34 g/mol for a similar compound with a phenyl group attached to the dihydropyridazine ring.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions and nucleophilic substitutions. The choice of solvents and reaction conditions is crucial for optimizing yields and purity.

| Synthetic Method | Description |

|---|---|

| Condensation Reactions | Involves the formation of new bonds through loss of small molecules |

| Nucleophilic Substitutions | Replaces functional groups to form derivatives |

Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits growth of microorganisms |

| Antifungal Activity | Inhibits growth of fungi |

| Anticancer Activity | Exhibits cytotoxic effects on cancer cells |

Applications in Medicinal Chemistry

This compound has potential applications in various fields due to its unique structure and biological activities. Interaction studies with biological targets are crucial for understanding its therapeutic potential.

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential use against bacterial and fungal infections |

| Anticancer Agents | Potential use in cancer treatment due to cytotoxic effects |

| Pharmacological Studies | Investigates interactions with enzymes and receptors |

Comparison with Similar Compounds

Several compounds share structural similarities with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-N-(5-methylthiazolyl)acetamide | Contains a thiazole instead of thiadiazole | Known for antibacterial activity |

| N-(5-bromo-thiadiazolyl)acetamide | Bromine substitution on thiadiazole | Exhibits enhanced antifungal properties |

| 2-Cyano-N-(thiadiazolyl)acetamide | Cyano group addition | Displays potent insecticidal activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume